[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone
Description
The compound [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone features a triazole ring substituted with a 4-fluoro-3-methylphenyl group and a piperazine moiety bearing an allyl (prop-2-en-1-yl) substituent. This structure combines a fluorinated aromatic system with a flexible piperazine linker, a design common in bioactive molecules targeting receptors or enzymes.
Properties
IUPAC Name |
[1-(4-fluoro-3-methylphenyl)triazol-4-yl]-(4-prop-2-enylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O/c1-3-6-21-7-9-22(10-8-21)17(24)16-12-23(20-19-16)14-4-5-15(18)13(2)11-14/h3-5,11-12H,1,6-10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHMKCUREAYIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)CC=C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
The compound may potentially affect various biochemical pathways. Without specific target identification, it is challenging to predict the exact pathways and their downstream effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions may affect the compound’s stability or its interaction with targets.
Biological Activity
The compound [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone (CAS Number: 1338949-33-9) is a triazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H10FN3O
- Molecular Weight : 207.2 g/mol
- CAS Number : 1338949-33-9
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent, anticancer drug, and its interaction with specific biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains and fungi. For instance:
- In Vitro Studies : The compound demonstrated inhibitory effects against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .
Anticancer Potential
The anticancer properties of triazole derivatives are well-documented. Preliminary studies on this compound suggest:
- Mechanism of Action : It may inhibit cell proliferation by inducing apoptosis in cancer cells. This is particularly relevant for breast cancer models where the compound has shown to downregulate key survival pathways .
| Study | Cell Line | EC50 (nM) | Mechanism |
|---|---|---|---|
| Study 1 | MX-1 (BRCA1 mutant) | 0.3 | Induces apoptosis |
| Study 2 | Capan-1 (BRCA2 mutant) | 5.0 | Inhibits cell proliferation |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that the compound exhibited potent activity against multidrug-resistant strains, suggesting its potential as a novel therapeutic agent .
- Anticancer Activity Assessment : In a recent study focused on breast cancer xenograft models, the compound was administered orally and showed significant tumor reduction compared to control groups. The study highlighted its ability to enhance the efficacy of chemotherapeutic agents like cisplatin .
- Mechanistic Insights : Another research effort investigated the binding affinity of the compound to poly(ADP-ribose) polymerase (PARP), revealing that it acts as a PARP inhibitor, which is a promising target in cancer therapy .
Comparison with Similar Compounds
Triazole-Containing Analogs
Triazole rings are frequently employed in medicinal chemistry due to their metabolic stability and hydrogen-bonding capacity. Key analogs include:
- 1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl derivatives (): These compounds replace the 4-fluoro-3-methylphenyl group with a 3-chloro-4-fluorophenyl moiety.
- 2-(4-(2,4-Difluorophenyl)-triazol-3-ylthio)-1-phenylethanone (): The difluorophenyl group and thioether linkage introduce distinct electronic effects compared to the target’s fluoromethylphenyl and methanone linker, which could influence reactivity or target selectivity .
Piperazine-Methanone Derivatives
Piperazine-methanone scaffolds are prevalent in kinase inhibitors and CNS-targeting drugs. Notable examples:
- [4-(Substituted sulfonyl)piperazin-1-yl]methanones (): Sulfonyl groups (e.g., methylsulfonyl in ) increase polarity and may improve aqueous solubility compared to the allyl group, albeit at the cost of reduced membrane permeability .
Fluorophenyl-Substituted Compounds
Fluorination is a common strategy to modulate pharmacokinetics:
- Methoxy-fluorophenyl derivatives (): Methoxy groups (e.g., in 4-(3-fluorobenzoyl)piperazin-1-ylmethanone) enhance resonance effects, which could stabilize π-π interactions absent in the target compound .
Structural and Functional Data Table
Key Findings and Implications
- Substituent Effects : The allyl group in the target compound may confer unique metabolic pathways (e.g., glutathione conjugation) compared to sulfonyl or benzyl substituents in analogs .
- Fluorination Patterns : The 4-fluoro-3-methylphenyl group balances lipophilicity and steric hindrance, differing from chloro- or methoxy-substituted analogs .
- Synthetic Methods : Many analogs (e.g., ) utilize nucleophilic substitution or coupling reactions, suggesting scalable routes for the target compound’s synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
